2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
Overview
Description
2’-Methyl-[1,1’-biphenyl]-4-amine hydrochloride: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a methyl group at the 2’ position and an amine group at the 4 position, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[1,1’-biphenyl]-4-amine hydrochloride typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: 2’-Methyl-[1,1’-biphenyl]-4-amine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives .
Biology and Medicine: Its biphenyl structure is a common motif in many biologically active compounds .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Methyl-[1,1’-biphenyl]-4-amine hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions .
Comparison with Similar Compounds
- 2-Methyl-[1,1’-biphenyl]-4-amine
- 4-Amino-[1,1’-biphenyl]-2-methyl
- 2-Methyl-[1,1’-biphenyl]-4-nitro
Comparison: 2’-Methyl-[1,1’-biphenyl]-4-amine hydrochloride is unique due to the specific positioning of the methyl and amine groups, which can influence its reactivity and interactions in chemical and biological systems. The hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its free base form .
Properties
IUPAC Name |
4-(2-methylphenyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11;/h2-9H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZHYWKQOJFWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374923 | |
Record name | 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-48-5 | |
Record name | 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2'-Methylbiphenyl-4-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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